2,2,4-Trimethylpent-3-en-1-ol
Overview
Description
2,2,4-Trimethylpent-3-en-1-ol is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a characteristic odor and is known for its applications in various chemical processes and industries. The compound has a boiling point of 174.9°C at 760 mmHg and a density of 0.845 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylpent-3-en-1-ol can be synthesized through several methods. One common method involves the aldol condensation of isobutyraldehyde followed by a Cannizzaro reaction. This process uses sodium alkoxide as a catalyst, which simplifies the reaction and reduces energy consumption .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The process typically includes steps such as distillation and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpent-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted products.
Scientific Research Applications
2,2,4-Trimethylpent-3-en-1-ol is used in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: The compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpent-3-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it can form complexes with metals such as palladium, rhodium, and platinum, which can then participate in catalytic reactions. These metal complexes can facilitate various chemical transformations, including hydrogenation and oxidation .
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethylpentan-1-ol: This compound has a similar structure but differs in the position of the double bond and the hydroxyl group.
2,2,4-Trimethylpentane:
Uniqueness
2,2,4-Trimethylpent-3-en-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with metals. This makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
2,2,4-trimethylpent-3-en-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-8(3,4)6-9/h5,9H,6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIWBYUXAOCDCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C)(C)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207128 | |
Record name | 2,2,4-Trimethylpent-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5842-53-5 | |
Record name | 2,2,4-Trimethyl-3-penten-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5842-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,4-Trimethylpent-3-en-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005842535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,4-Trimethylpent-3-en-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4-trimethylpent-3-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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